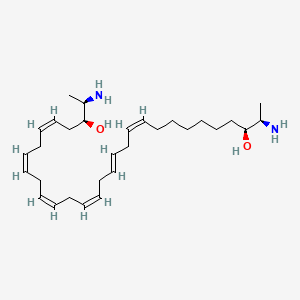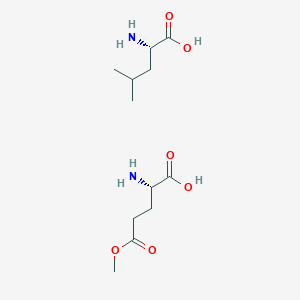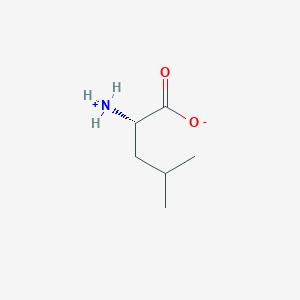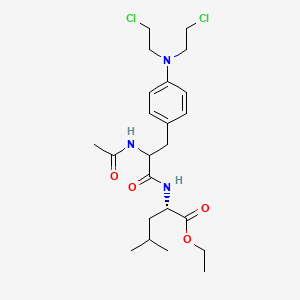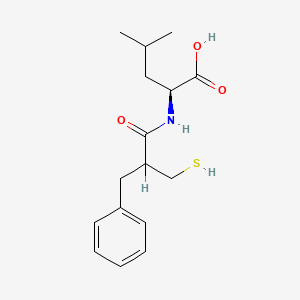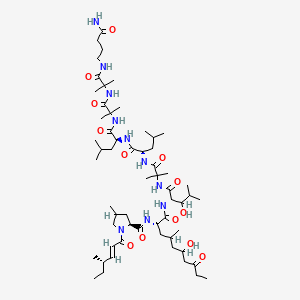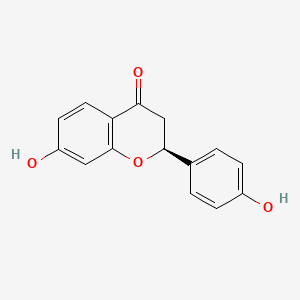
Liquiritigenin
Übersicht
Beschreibung
Liquiritigenin is a flavanone that was isolated from Glycyrrhiza uralensis and is found in a variety of plants of the Glycyrrhiza genus, including Glycyrrhiza glabra (licorice) . It is an estrogenic compound that acts as a selective agonist of the ERβ subtype of the estrogen receptor (ER), though it is also reported to act as an ERα partial agonist at sufficient concentrations . This compound has a choleretic effect and is known for its various pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Liquiritigenin has a wide range of scientific research applications. It has been studied for its antitumor, antiulcer, anti-inflammatory, and anti-AIDS effects . In addition, it has shown potential in protecting against cisplatin-induced nephrotoxicity by improving mitochondrial function . This compound is also used in the study of gut microbiota metabolism and hepatic metabolism, where it is transformed into various metabolites with potential pharmacological activities . Its applications extend to chemistry, biology, medicine, and industry, making it a versatile compound for research and therapeutic purposes .
Wirkmechanismus
Liquiritigenin exerts its effects primarily through its interaction with estrogen receptors. It acts as a selective agonist of the ERβ subtype of the estrogen receptor, which plays a role in various physiological processes . Additionally, this compound has been shown to induce the nuclear translocation of NRF2 and increase the levels of mitochondrial bioenergetics-related proteins such as PGC-1α and TFAM . These actions contribute to its protective effects against mitochondrial dysfunction and related conditions .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Liquiritigenin interacts with various enzymes, proteins, and other biomolecules. It has been shown to have antioxidant, anti-inflammatory, anti-viral, anti-diabetic, cytotoxic, skin-whitening and cholinergic activities . It also has a choleretic effect . This compound,NADPH:oxygen oxidoreductase (hydroxylating, aryl migration) is an enzyme that uses this compound, O2, NADPH and H+ to produce 2,7,4’-trihydroxyisoflavanone, H2O, and NADP+ .
Cellular Effects
This compound has been shown to have various effects on different types of cells and cellular processes. For instance, it has been found to inhibit lung squamous cell carcinoma (LSCC) cell viability and proliferation in a dose- and time-dependent manner . It also promotes G2/M cell cycle arrest, cell apoptosis, and loss of mitochondrial membrane potential .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to reduce the levels of phosphorylated PI3K, AKT, and mTOR levels in LSCC cells . It also inhibits the TGF‑β1/Smad2 and AKT/ERK signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been shown to inhibit LSCC cell viability and proliferation in a dose- and time-dependent manner
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, oral administration of this compound has been shown to significantly reduce the arthritis index, arthritis score, inflammatory mediators level in serum in a collagen-induced arthritis model in rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been shown to be metabolized by the gut microbiota into three main metabolites: phloretic acid (M3), resorcinol (M4), and M5 .
Transport and Distribution
This compound is transported and distributed within cells and tissues. For instance, ABCG46 of the legume Medicago truncatula is an ABC-type transporter responsible for highly selective translocation of the phenylpropanoids, 4-coumarate, and this compound, over the plasma membrane .
Subcellular Localization
It is known that some members of the chalcone isomerase family, which includes enzymes that interact with this compound, localize to the nucleus and cytoplasm .
Vorbereitungsmethoden
Liquiritigenin can be extracted from the roots of Glycyrrhiza glabra using an ethanol-water mixture at room temperature . The extraction process involves using a 1:1 ethanol-water mixture for 6 hours . Additionally, this compound can be synthesized through various chemical routes, although specific synthetic methods and industrial production techniques are not extensively detailed in the literature .
Analyse Chemischer Reaktionen
Liquiritigenin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction involves the enzyme NADPH:oxygen oxidoreductase, which uses this compound, O2, NADPH, and H+ to produce 2,7,4’-trihydroxyisoflavanone, H2O, and NADP+ . Common reagents and conditions used in these reactions include oxygen, NADPH, and specific enzymes . The major products formed from these reactions are typically hydroxylated derivatives of this compound .
Vergleich Mit ähnlichen Verbindungen
Liquiritigenin is structurally related to other flavanones and chalcones, such as isothis compound . Both this compound and isothis compound are bioactive constituents of Radix Glycyrrhizae and share similar pharmacological properties . this compound is unique in its selective agonism of the ERβ subtype of the estrogen receptor, which distinguishes it from other similar compounds . Other related compounds include glycyrrhizin and liquiritin, which are also found in Glycyrrhiza species and have their own distinct pharmacological profiles .
Eigenschaften
IUPAC Name |
(2S)-7-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-7,14,16-17H,8H2/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURUXTVZLHCCNA-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206493 | |
| Record name | Liquiritigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Liquiritigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029519 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
MF101 promoted ERbeta, but not ERalpha, activation of an estrogen response element (ERE) upstream of the luciferase reporter gene. MF101 also selectively regulates transcription of endogenous genes through ERbeta. The ERbeta-selectivity was not due to differential binding, since MF101 binds equally to ERalpha and ERbeta. Fluorescence resonance energy transfer and protease digestion studies showed that MF101 produces a different conformation in ERalpha from ERbeta, when compared with the conformations produced by estradiol. The specific conformational change induced by MF101 allows ERbeta to bind to an ERE and recruit coregulatory proteins that are required for gene activation. MF101 did not activate the ERalpha-regulated proliferative genes, c-myc and cyclin D1, or stimulate MCF-7 breast cancer cell proliferation or tumor formation in a mouse xenograft model. | |
| Record name | MF101 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05052 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
578-86-9 | |
| Record name | Liquiritigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=578-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Liquiritigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-deoxyflavanone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03601 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Liquiritigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIQUIRITIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T194LKP9W6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Liquiritigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029519 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
203 - 205 °C | |
| Record name | Liquiritigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029519 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does liquiritigenin exert its anti-cancer effects?
A: this compound has demonstrated anti-cancer effects in various studies. Research suggests it can inhibit tumorigenesis by inhibiting DNA methyltransferase (DNMT) activity and increasing breast cancer 1 (BRCA1) transcriptional activity in triple-negative breast cancer []. It has also shown inhibitory effects on colorectal cancer cell proliferation, invasion, and epithelial-to-mesenchymal transition by decreasing the expression of Runt-related transcription factor 2 (Runx2) and inactivating the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) signaling pathway [].
Q2: What is the role of this compound in protecting against oxidative stress?
A: this compound displays potent antioxidant activity. In a study investigating its protective effect against methylglyoxal cytotoxicity in osteoblasts, this compound was found to reduce oxidative stress by increasing methylglyoxal detoxification via enhancement of glyoxalase I activity, and by improving mitochondrial function []. It also exhibited protection against cisplatin-induced nephrotoxicity by ameliorating mitochondrial dysfunction in a NRF2-dependent manner. This protection was linked to increased levels of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) and transcription factor A, mitochondrial (TFAM), proteins involved in mitochondrial biogenesis [].
Q3: How does this compound interact with estrogen receptors?
A: this compound has been identified as a selective estrogen receptor β (ERβ) agonist []. It displays a higher binding affinity for ERβ compared to ERα []. This selectivity is significant as ERβ activation is associated with alleviating menopausal symptoms with potentially fewer side effects compared to ERα activation [].
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C15H12O4 and a molecular weight of 256.25 g/mol.
Q5: What spectroscopic data is available for this compound?
A: Various spectroscopic techniques have been employed to characterize this compound. Nuclear magnetic resonance (NMR) spectroscopy has been used to elucidate its structure and confirm its isolation from natural sources [, ]. Mass spectrometry (MS), often coupled with liquid chromatography, has been used extensively for its identification and quantification in biological samples [, , , ].
Q6: How is this compound metabolized in the body?
A: this compound undergoes extensive phase II metabolism, primarily glucuronidation [, , ]. Five glucuronide metabolites have been identified in human liver microsomes, with UDP-glucuronosyltransferases (UGTs) 1A1 and 1A9 playing major roles in the formation of the most abundant conjugate []. This extensive metabolism contributes to its low bioavailability.
Q7: Has this compound shown efficacy in animal models of disease?
A: Yes, this compound has exhibited promising results in various animal models. In a rat model of carbon tetrachloride-induced liver injury, this compound protected the liver from damage. This protective effect was associated with the modulation of PGC-1α and its downstream genes []. It also showed a gastroprotective effect in a mouse model of indomethacin-induced ulcer. This effect was linked to its high distribution in the stomach and its ability to increase gastric mucous secretion []. In a C. elegans model of amyloid-β toxicity, this compound, along with extracts of Glycyrrhiza uralensis, significantly delayed paralysis [].
Q8: How do structural modifications of this compound affect its activity?
A: The presence and position of hydroxyl groups significantly influence the antioxidant activity of this compound and its derivatives []. Additionally, the presence of a sugar moiety, as seen in liquiritin, can impact its activity and bioavailability compared to its aglycone form, this compound [, ].
Q9: What analytical methods are used to quantify this compound?
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and mass spectrometry (MS), is widely employed for the separation, identification, and quantification of this compound and its metabolites in various matrices [, , , , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




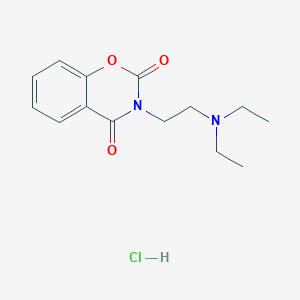

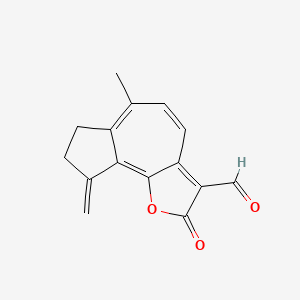
![(2S)-N-[(4S,6S)-4-amino-7-(3-aminopropanoyl)-6-formyl-9-hydroxy-2,11-dimethyl-5,8-dioxo-7-phenyldodecan-6-yl]-2-hydroxy-N,4-dimethylpent-4-enamide](/img/structure/B1674780.png)

